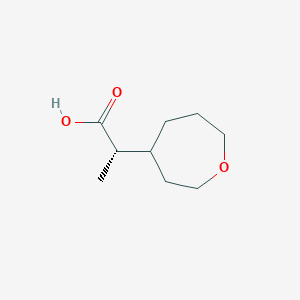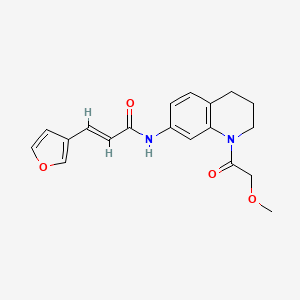
(2S)-2-(Oxepan-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Oxepan-4-yl)propanoic acid is a chiral molecule that has gained significant interest in scientific research due to its potential applications in drug development and various chemical reactions. It is also known as homophenylalanine and is a derivative of phenylalanine.
Mecanismo De Acción
The mechanism of action of (2S)-2-(Oxepan-4-yl)propanoic acid is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. It has also been shown to interact with various neurotransmitter systems, including the serotonergic and noradrenergic systems.
Biochemical and Physiological Effects:
(2S)-2-(Oxepan-4-yl)propanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin and norepinephrine. Additionally, it has been found to reduce the levels of inflammatory cytokines, which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-2-(Oxepan-4-yl)propanoic acid in lab experiments is its high yield synthesis method. Additionally, it exhibits a wide range of biochemical and physiological effects, making it a versatile molecule for various applications. However, one of the limitations of using (2S)-2-(Oxepan-4-yl)propanoic acid is its potential toxicity, which needs to be carefully evaluated before its use in any experiments.
Direcciones Futuras
There are several future directions for the research on (2S)-2-(Oxepan-4-yl)propanoic acid. One of the potential applications is its use in the development of new drugs for the treatment of various diseases, including diabetes, depression, and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of (2S)-2-(Oxepan-4-yl)propanoic acid and its potential interactions with other neurotransmitter systems. Finally, the potential toxicity of (2S)-2-(Oxepan-4-yl)propanoic acid needs to be carefully evaluated to ensure its safe use in any experiments.
Conclusion:
In conclusion, (2S)-2-(Oxepan-4-yl)propanoic acid is a chiral molecule that has gained significant interest in scientific research due to its potential applications in drug development and various chemical reactions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of (2S)-2-(Oxepan-4-yl)propanoic acid in various fields.
Métodos De Síntesis
The synthesis of (2S)-2-(Oxepan-4-yl)propanoic acid can be achieved through various methods. One such method involves the reaction of phenylalanine with epichlorohydrin in the presence of sodium hydroxide. The reaction yields (2S)-2-(Oxepan-4-yl)propanoic acid as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
(2S)-2-(Oxepan-4-yl)propanoic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticonvulsant, antinociceptive, and antidepressant properties. Additionally, it has been found to act as a potent inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), which is involved in the regulation of glucose metabolism. This makes (2S)-2-(Oxepan-4-yl)propanoic acid a potential candidate for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
(2S)-2-(oxepan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(9(10)11)8-3-2-5-12-6-4-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWXKCNBPFEMGM-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Oxepan-4-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide](/img/structure/B2657220.png)
![5-Oxaspiro[3.5]nonan-8-amine](/img/structure/B2657223.png)
![5-Acetyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2657226.png)
![2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2657227.png)

![ethyl 4-(2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2657229.png)
![2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2657231.png)

![(2,2-Dimethylcyclopropyl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2657235.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[7,8-dimethyl-4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2657237.png)
![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2657239.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2657241.png)

